molecular formula C6H11N5O3 B596048 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate CAS No. 1353100-80-7

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

Cat. No.: B596048
CAS No.: 1353100-80-7
M. Wt: 201.186
InChI Key: WTKDLWWZLKCGRF-UHFFFAOYSA-N
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Description

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate” is a derivative of the 1,2,4-triazinone class of compounds, which are heterocyclic compounds containing a triazinone ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Organic Synthesis Applications

The synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives demonstrates the flexibility of 1,2,4-triazine derivatives in organic synthesis. These compounds were obtained through controlled reactions, indicating the potential for creating a wide variety of tetrazepines, which could be useful in further chemical investigations and material science applications (H. Vahedi, G. Rajabzadeh, & Fahimeh Farvandi, 2010).

Antimicrobial Activity

The synthesis of new fused 1,2,4-triazines has led to compounds with promising antimicrobial activity. Such activities highlight the potential of these derivatives in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016).

Molecular Structure and Characterization

The detailed study of molecular structures, including 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into the chemical and physical properties of triazine derivatives. Understanding these properties is essential for the development of new materials and drugs (L. Hwang, Chunlai Tu, Jung Wang, & Gene-Hsiang Lee, 2006).

Asymmetric Induction in Chemical Reactions

The use of 3-aryl-1,2,4-triazin-5(4H)-ones in reactions with C-nucleophiles, in the presence of N-protected amino acids, demonstrates the capability of triazine derivatives to induce chirality in chemical reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceutical applications (I. Egorov, G. Zyryanov, E. N. Ulomsky, V. Rusinov, & O. Chupakhin, 2006).

Fungicidal Activity

The synthesis of heteroaryl derivatives of 1,2,4-triazines has revealed compounds with fungicidal activity. This finding opens up possibilities for developing new agricultural chemicals to protect crops from fungal diseases, highlighting the agricultural applications of these compounds (E. M. El-Telbani, R. H. Swellem, & G. Nawwar, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the intended use of this compound, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKDLWWZLKCGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C1=NN=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735278
Record name Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-80-7
Record name Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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